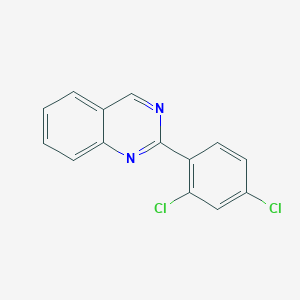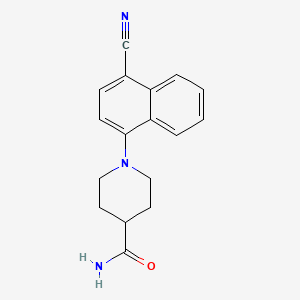
1-Propanamine, 3-(dihexylmethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanamine, 3-(dihexylmethylsilyl)- is an organic compound with the molecular formula C16H37NSi It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-(dihexylmethylsilyl)- typically involves the reaction of 3-chloropropylamine with dihexylmethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous toluene or dichloromethane
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of 1-Propanamine, 3-(dihexylmethylsilyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
1-Propanamine, 3-(dihexylmethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Simpler amines
Substitution: Alkylated or acylated amine derivatives
科学研究应用
1-Propanamine, 3-(dihexylmethylsilyl)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential use in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings.
作用机制
The mechanism of action of 1-Propanamine, 3-(dihexylmethylsilyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
- 1-Propanamine, 3-(diethoxymethylsilyl)
- 1-Propanamine, 3-(dimethylsilyl)
- 1-Propanamine, 3-(diphenylsilyl)
Uniqueness
1-Propanamine, 3-(dihexylmethylsilyl)- is unique due to its long hexyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where water repellency and stability are desired.
属性
CAS 编号 |
35501-28-1 |
|---|---|
分子式 |
C16H37NSi |
分子量 |
271.56 g/mol |
IUPAC 名称 |
3-[dihexyl(methyl)silyl]propan-1-amine |
InChI |
InChI=1S/C16H37NSi/c1-4-6-8-10-14-18(3,16-12-13-17)15-11-9-7-5-2/h4-17H2,1-3H3 |
InChI 键 |
YKUNMOJTYPITCN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[Si](C)(CCCCCC)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


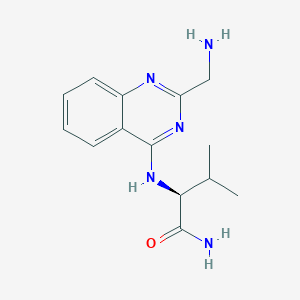

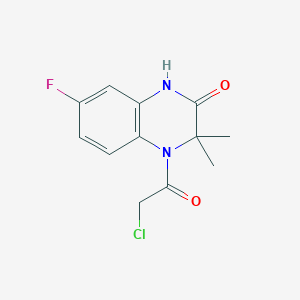
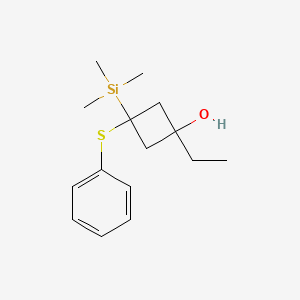
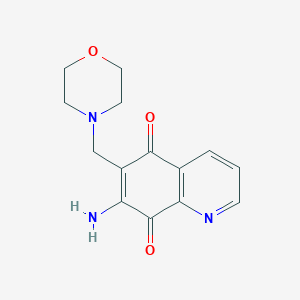

![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)

